N-Boc-O-(tert-butyl)-L-serine Dicyclohexylamine Salt
Description
N-Boc-O-(tert-butyl)-L-serine dicyclohexylamine salt (CAS: 18942-50-2) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₄H₄₆N₂O₅, with a molecular weight of 442.641 g/mol . The compound features dual protection: a tert-butyloxycarbonyl (Boc) group on the amine and a tert-butyl (t-Bu) ether on the serine hydroxyl group. This protection enhances stability during solid-phase peptide synthesis (SPPS) by preventing undesired side reactions. The dicyclohexylamine (DCHA) counterion improves solubility in organic solvents like ethyl acetate and dichloromethane, facilitating purification and handling .
The compound is stored at 2–8°C to maintain stability and is commercially available in high purity (≥98%) for research applications . Its primary role is as a building block for introducing serine residues with orthogonal protecting groups, enabling sequential deprotection strategies in complex peptide assemblies.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEUUHIXSUNTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Boc-O-(tert-butyl)-L-serine dicyclohexylamine salt is a derivative of the amino acid L-serine, characterized by the presence of a tert-butoxycarbonyl (Boc) protective group and dicyclohexylamine as a counterion. This compound has garnered attention in various fields, particularly in drug design and development, due to its significant biological activity.
- Molecular Formula : C24H46N2O5
- Molecular Weight : 442.64 g/mol
- Melting Point : 161-164 °C
- Optical Activity : [α]20/D +24.5±1.5° in DMF
The Boc group enhances the stability and solubility of the compound, making it suitable for various applications in chemical synthesis and biological research. The dicyclohexylamine salt form improves its handling and solubility in organic solvents.
Biological Activity
This compound exhibits a range of biological activities:
- Neuroprotective Effects : Research indicates that derivatives of L-serine can influence metabolic pathways and exhibit neuroprotective properties, which may be beneficial in the context of neurodegenerative diseases.
- Metabolic Pathway Modulation : The compound's structural similarity to natural amino acids allows it to integrate effectively into biological systems, potentially modulating various metabolic pathways.
- Potential Drug Development Applications : Its unique structure makes it a candidate for studies related to drug design, particularly in developing therapeutics targeting neurological conditions.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Neurodegenerative Diseases : A study highlighted its potential role in protecting neuronal cells from oxidative stress, indicating that modifications to serine derivatives could lead to compounds with enhanced neuroprotective properties.
- Synthesis and Application : Research has shown that this compound can be utilized in synthesizing glycosylated amino acid conjugates, demonstrating its versatility in peptide synthesis and potential therapeutic applications .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other serine derivatives, which exhibit varying biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Boc-L-serine | C11H19NO4 | Simpler structure used in peptide synthesis |
| N-Fmoc-L-serine | C14H19NO4 | Contains Fmoc protective group, used for solid-phase synthesis |
| N-Boc-O-(tert-butyl)-D-serine | C11H19NO4 | D-enantiomer; useful for studying stereochemical effects |
These compounds illustrate the diversity of serine derivatives and their potential applications in biochemical research.
Scientific Research Applications
Scientific Research Applications of N-Boc-O-(tert-butyl)-L-serine Dicyclohexylamine Salt
This compound, also known as Boc-Ser-OH.DCHA, is a serine derivative widely utilized in peptide synthesis. It is supplied as a dicyclohexylamine salt because the free acid form lacks crystallinity. This compound sees extensive use in chemistry, biology, and medicine.
Overview
Boc-Ser-OH.DCHA is employed as a building block in the synthesis of peptides and proteins, in drug development for peptide-based drugs and therapeutic agents, and in the modification of biomolecules for diagnostics and therapeutics. The dicyclohexylamine salt form enhances the compound's solubility and stability, making it useful in solid-phase peptide synthesis.
Preparation Methods
The synthesis of Boc-Ser-OH.DCHA involves protecting serine's hydroxyl group with a tert-butyl group and the amino group with a tert-butyloxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc2O) is typically used with a base like triethylamine. The protected serine then reacts with dicyclohexylamine to create the dicyclohexylamine salt. Industrial production follows similar routes on a larger scale, using automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Boc-Ser-OH.DCHA is primarily a building block in peptide synthesis, with the protective groups facilitating the incorporation of serine residues into peptide chains while minimizing side reactions. Selectively modifying serine residues allows for designing peptides with enhanced stability and activity.
Case Studies
Antimicrobial Activity: Peptides synthesized using Boc-Ser-OH.DCHA have shown significant inhibition against bacterial strains like Salmonella enterica. This is attributed to the stabilization of Holliday junctions during bacterial replication, suggesting potential as novel antibiotics.
Cancer Therapeutics: Specific peptide sequences derived from Boc-Ser-OH.DCHA can inhibit tumor growth in vitro by modulating cellular pathways involved in apoptosis and cell proliferation, indicating its potential in developing targeted cancer therapies.
Comparison with Similar Compounds
Table 1: Key Properties of DCHA-Salt Amino Acid Derivatives
Key Observations :
Protection Strategies :
- The Boc and tert-butyl groups in the target compound provide dual orthogonal protection , contrasting with single-protected analogues like N-Boc-N-methyl-L-tyrosine DCHA salt .
- Compounds like N-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester DCHA salt use benzyloxycarbonyl (Z) and tert-butyl ester groups for acid-labile protection, whereas the Boc group in the target compound is base-labile .
Solubility and Handling :
- DCHA salts universally enhance solubility in organic solvents. For example, N-Acetyl-S-(2-hydroxyethyl-d₄)-L-cysteine DCHA salt is formulated to improve solubility in acetonitrile and ethyl acetate for biomonitoring assays .
- The target compound’s solubility profile aligns with other DCHA salts but requires cold storage (2–8°C), unlike room-temperature-stable salts like captopril intermediates .
Synthetic Utility :
- The target compound is specialized for serine incorporation with minimal side-chain reactivity, whereas deuterated analogues (e.g., N-Acetyl-S-(2-hydroxyethyl-d₄)-L-cysteine DCHA salt) serve as internal standards in mass spectrometry .
- Boc-L-methionine DCHA salt () shares similar SPPS utility but lacks hydroxyl protection, limiting its use in oxidation-prone environments.
Reaction Yields and Purification
Yield Comparison :
- The target compound is synthesized in high yields (≥78–91%) under standard transesterification conditions, comparable to other DCHA salts like those in .
- By contrast, salts with sterically hindered groups (e.g., N-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester DCHA salt) may require longer reaction times or lower temperatures to avoid racemization .
- Purification Methods: DCHA salts are typically isolated via precipitation in acetonitrile or isopropanol, as seen in captopril intermediate synthesis (). The target compound follows similar protocols .
Cost and Availability
Preparation Methods
Sequential Protection Strategy
The most widely documented method involves a two-step protection sequence:
N-Boc Protection of L-Serine
L-Serine is treated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (dioxane/water) under alkaline conditions (pH 9–10) at 0–5°C. The reaction typically achieves >85% yield within 4–6 hours.$$
\text{L-Serine} + \text{Boc}2\text{O} \xrightarrow{\text{NaOH, H}2\text{O/Dioxane}} \text{N-Boc-L-serine}
$$O-tert-Butyl Protection
The N-Boc-L-serine intermediate undergoes etherification with tert-butyl chloride in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Reaction temperatures are maintained at 0°C during reagent addition, followed by stirring at room temperature for 12–16 hours (yield: 70–75%).$$
\text{N-Boc-L-serine} + (\text{CH}3)3\text{CCl} \xrightarrow{\text{NaH, DMF}} \text{N-Boc-O-(tert-butyl)-L-serine}
$$Salt Formation with Dicyclohexylamine
The free acid is converted to its dicyclohexylammonium salt by dissolving in ethyl acetate and adding dicyclohexylamine (DCHA). The salt precipitates upon cooling, yielding >90% purity.
Alternative Thiocarbonate-Mediated Method
A patent-published approach (US3855238A) utilizes O-tert-butyl S-phenyl thiocarbonate to directly introduce the Boc group onto L-serine’s amino group in dimethyl sulfoxide (DMSO) with 1,1,3,3-tetramethylguanidine as a base. This method bypasses Boc₂O but requires subsequent O-tert-butyl protection:
N-Boc Protection via Thiocarbonate
L-Serine reacts with O-tert-butyl S-phenyl thiocarbonate (1.1 eq) in DMSO at 60–85°C for 2–3 hours, achieving 80–84% yield.O-tert-Butyl Protection
Identical to Step 1.1.2, using tert-butyl chloride and NaH.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Liquid-Liquid Extraction : Ethyl acetate removes unreacted tert-butyl chloride and DMF residues.
- Crystallization : The dicyclohexylammonium salt is recrystallized from ethanol/water (3:1) to achieve >97.5% purity (HPLC).
Industrial-Scale Production
Large-Scale Synthesis
Industrial processes employ continuous flow reactors to enhance mixing and heat transfer during Boc protection, reducing reaction time to 1–2 hours. Automated systems control pH and temperature, minimizing human error.
Cost-Efficiency Measures
- Reagent Recovery : DCHA is recycled via acid-base extraction, reducing waste.
- Solvent Recycling : DMF and ethyl acetate are distilled and reused, cutting production costs by ~20%.
Quality Control and Analytical Data
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 161–164°C | |
| Specific Rotation (α) | +24.5° (c=1% in DMF) | |
| HPLC Purity | >97.5% |
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc), 1.42 (s, 9H, t-Bu), 3.45 (m, 2H, CH₂), 4.25 (m, 1H, α-CH).
- IR (KBr) : 1740 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (COO⁻).
Comparative Analysis of Methods
| Parameter | Sequential Protection | Thiocarbonate Method |
|---|---|---|
| Yield | 85% | 80–84% |
| Reaction Time | 18–24 hours | 5–8 hours |
| Scalability | Excellent | Moderate |
| Byproduct Formation | <5% | 8–10% |
The sequential method remains preferred for industrial scalability, while the thiocarbonate approach offers faster N-Boc protection at laboratory scale.
Q & A
Q. What are the optimal synthesis routes for N-Boc-O-(tert-butyl)-L-serine Dicyclohexylamine Salt?
The compound is synthesized via sequential protection of L-serine. First, the hydroxyl group is protected with a tert-butyl moiety (e.g., using tert-butyl bromide under basic conditions). Next, the amine group is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP) . The final dicyclohexylamine (DCHA) salt is formed by reacting the free carboxylic acid with DCHA in a polar solvent (e.g., methanol). Yields typically exceed 90% after purification via silica gel chromatography .
Q. How does the dicyclohexylamine (DCHA) counterion influence the compound's physical properties?
The DCHA salt enhances solubility in organic solvents (e.g., dichloromethane, THF) compared to the free acid form, facilitating its use in solid-phase peptide synthesis (SPPS). The salt form also stabilizes the compound against racemization during storage .
Q. What analytical methods are recommended for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm.
- NMR : Key signals include Boc tert-butyl protons (δ ~1.4 ppm) and DCHA cyclohexyl protons (δ ~1.0–2.0 ppm) .
- Optical Rotation : Verify enantiomeric purity (e.g., [α]D²⁵ = +13° for related Boc-amino acid-DCHA salts) .
Advanced Research Questions
Q. How can the compound's stability under acidic/basic conditions be optimized for peptide synthesis?
The tert-butyl ether group is labile under strong acids (e.g., TFA), while the Boc group is cleaved with milder acids (e.g., HCl/dioxane). To prevent premature deprotection, avoid prolonged exposure to trifluoroacetic acid (TFA) during SPPS. Stability studies suggest optimal storage at –20°C under inert gas to minimize hydrolysis .
Q. What role does this compound play in designing protease-resistant peptides?
The tert-butyl-O-protection sterically hinders protease access to the serine hydroxyl group, reducing enzymatic degradation. This property is exploited in developing stable peptide therapeutics or probes for studying protease-substrate interactions .
Q. How does the compound compare to other Boc-protected serine derivatives (e.g., Boc-Ser(Bzl)-OH)?
Q. What strategies mitigate racemization during coupling reactions?
- Use coupling reagents like HATU or PyBOP with 1–2% DIEA.
- Maintain low temperatures (0–4°C) during activation.
- Monitor racemization via circular dichroism (CD) or Marfey’s reagent .
Methodological Considerations
Q. How to resolve discrepancies in reported CAS numbers (10342-06-0 vs. 18942-50-2)?
Both CAS numbers refer to the same compound but reflect different salt forms or database entries. Cross-validate using IUPAC names: N-cyclohexylcyclohexanamine;(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .
Q. What are the implications of using this compound in mass spectrometry (MS)-based proteomics?
The DCHA salt improves solubility in organic matrices (e.g., α-cyano-4-hydroxycinnamic acid), enhancing MALDI-TOF signal intensity. However, DCHA may interfere with electrospray ionization (ESI); desalting via C18 ZipTips is recommended pre-MS .
Data Contradictions and Resolutions
- Melting Point Variability : Reported values (148–153°C) may reflect polymorphic forms or residual solvents. Consistently dry samples under high vacuum before analysis .
- Optical Rotation : Discrepancies arise from solvent choice (e.g., methanol vs. chloroform). Standardize measurements in methanol for comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
